molecular formula C5H10N6O2 B11501436 N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine

N~5~-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine

Cat. No.: B11501436
M. Wt: 186.17 g/mol
InChI Key: ZPSOAGXYZFMNJY-UHFFFAOYSA-N
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Description

N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with amino and nitro groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE exerts its effects involves interactions with various molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(2-AMINOETHYL)-4-NITRO-1H-PYRAZOLE-3,5-DIAMINE is unique due to its specific combination of a pyrazole ring with nitro and aminoethyl groups. This structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C5H10N6O2

Molecular Weight

186.17 g/mol

IUPAC Name

3-N-(2-aminoethyl)-4-nitro-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C5H10N6O2/c6-1-2-8-5-3(11(12)13)4(7)9-10-5/h1-2,6H2,(H4,7,8,9,10)

InChI Key

ZPSOAGXYZFMNJY-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NNC(=C1[N+](=O)[O-])N)N

Origin of Product

United States

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